molecular formula C16H24N4O3 B6781044 N-(2-hydroxyethyl)-6-(8-oxaspiro[4.5]decan-4-ylamino)pyridazine-3-carboxamide

N-(2-hydroxyethyl)-6-(8-oxaspiro[4.5]decan-4-ylamino)pyridazine-3-carboxamide

Cat. No.: B6781044
M. Wt: 320.39 g/mol
InChI Key: AWZPVMQAHJTMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-6-(8-oxaspiro[45]decan-4-ylamino)pyridazine-3-carboxamide is a complex organic compound featuring a pyridazine ring substituted with a hydroxyethyl group, an oxaspirodecane moiety, and a carboxamide group

Properties

IUPAC Name

N-(2-hydroxyethyl)-6-(8-oxaspiro[4.5]decan-4-ylamino)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c21-9-8-17-15(22)12-3-4-14(20-19-12)18-13-2-1-5-16(13)6-10-23-11-7-16/h3-4,13,21H,1-2,5-11H2,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZPVMQAHJTMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCOCC2)NC3=NN=C(C=C3)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-6-(8-oxaspiro[4.5]decan-4-ylamino)pyridazine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Prins/pinacol reaction to ensure consistent product quality and yield. Additionally, automated synthesis platforms could be employed to streamline the coupling reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially altering the compound’s biological activity.

    Reduction: The carboxamide group can be reduced to an amine, which may be useful in further derivatization.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in THF (tetrahydrofuran).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-6-(8-oxaspiro[4

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of spirocyclic compounds with biological macromolecules.

    Industrial Applications: Its derivatives might be useful in the synthesis of polymers or as intermediates in the production of fine chemicals.

Mechanism of Action

The exact mechanism of action for N-(2-hydroxyethyl)-6-(8-oxaspiro[4.5]decan-4-ylamino)pyridazine-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors by mimicking natural substrates or inhibitors, thereby modulating biological pathways. The oxaspirodecane moiety may enhance binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyethyl)-6-(8-oxaspiro[4.5]decan-4-ylamino)pyridazine-3-carboxamide stands out due to the combination of the oxaspirodecane moiety with the pyridazine ring, which is not commonly found in other compounds. This unique structure may confer specific biological activities and make it a valuable scaffold for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.